1-chloro-2-[(trifluoromethyl)sulfanyl]ethane
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Overview
Description
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane is an organochlorine compound with the molecular formula C3H4ClF3S It is characterized by the presence of a chlorine atom, a trifluoromethylthio group, and an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of ethylene with sulfur tetrafluoride and chlorine. The reaction conditions often include the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve efficient production. Safety measures are also crucial due to the handling of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require a base to facilitate the reaction.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted ethane derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced hydrocarbons and other simpler compounds.
Scientific Research Applications
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(trifluoromethyl)sulfanyl]ethane involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(trifluoromethyl)ethane: Similar structure but lacks the sulfur atom.
1-Bromo-2-(trifluoromethylthio)ethane: Similar structure with bromine instead of chlorine.
2-Chloro-1,1,1-trifluoroethane: Different substitution pattern on the ethane backbone.
Uniqueness
1-chloro-2-[(trifluoromethyl)sulfanyl]ethane is unique due to the presence of both chlorine and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-chloro-2-(trifluoromethylsulfanyl)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3S/c4-1-2-8-3(5,6)7/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQNKOJNJFWSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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